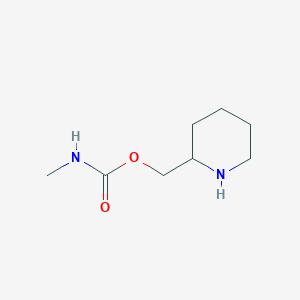

piperidin-2-ylmethylN-methylcarbamate

Description

Contextualization within Carbamate (B1207046) and Piperidine (B6355638) Chemical Space

Piperidin-2-ylmethyl N-methylcarbamate is a molecule that integrates two important structural motifs found widely in medicinal chemistry: the piperidine ring and the carbamate functional group. The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is one of the most prevalent structural units in pharmaceuticals and natural alkaloids. mdpi.com Its saturated, non-planar structure provides a three-dimensional scaffold that is valuable for creating molecules that can fit into the complex binding sites of biological targets. mdpi.com Piperidine derivatives are key components in numerous drug classes, including antipsychotics, opioids, and antivirals. ijnrd.org

The carbamate group (or urethane) is functionally an ester of carbamic acid and is recognized for its chemical stability and its ability to act as a surrogate for the peptide bond. nih.gov This feature, combined with an ability to permeate cell membranes, has made the carbamate moiety a valuable component in drug design. nih.gov Carbamates are integral parts of many approved therapeutic agents and are often designed to interact directly with drug targets or to improve the properties of a parent molecule. nih.gov The combination of these two scaffolds in piperidin-2-ylmethyl N-methylcarbamate creates a compound with potential for diverse biological interactions.

Overview of Academic Research Significance

While specific academic studies focusing exclusively on piperidin-2-ylmethyl N-methylcarbamate are not prominent in publicly available literature, the significance of the broader class of piperidine carbamates is well-documented. Research has established this chemical class as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov These enzymes are responsible for breaking down the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol, respectively. nih.gov

Inhibitors based on the piperidine and piperazine (B1678402) carbamate scaffold have demonstrated excellent in vivo activity, successfully raising brain endocannabinoid levels and producing behavioral effects in animal models that are dependent on the cannabinoid receptor CB1. nih.gov This line of research has led to the development of compounds that can act as selective MAGL inhibitors or as dual inhibitors of both FAAH and MAGL. nih.govnih.gov The tunability of the piperidine carbamate structure allows medicinal chemists to adjust potency and selectivity, highlighting the therapeutic potential of this class of compounds for various neurological and inflammatory conditions. nih.gov The structure of piperidin-2-ylmethyl N-methylcarbamate fits squarely within this pharmacologically significant class, suggesting its potential relevance in similar research contexts.

Historical Perspectives in Related Bioactive Compound Classes

The historical significance of both piperidine and carbamate compounds in medicine provides a rich context for understanding the potential of hybrid molecules like piperidin-2-ylmethyl N-methylcarbamate. The study of piperidine-containing compounds dates back to the isolation of the alkaloid piperine (B192125) from black pepper, which features the piperidine ring and gave the heterocycle its name. ijnrd.orgacs.org Many other natural alkaloids, such as lobeline (B1674988) and coniine, contain the piperidine scaffold and have been subjects of pharmacological study for centuries. The translation of these natural product structures into synthetic drugs has been a cornerstone of pharmaceutical development. mdpi.com

The history of carbamates in medicine began with the discovery of physostigmine, a methylcarbamate ester isolated from Calabar beans in the 19th century. nih.gov Physostigmine's activity as a cholinesterase inhibitor paved the way for the development of a wide range of carbamate-based drugs for conditions like myasthenia gravis and Alzheimer's disease. The carbamate functional group proved to be an effective "warhead" for inactivating serine hydrolase enzymes, a principle that continues to be exploited in modern drug discovery, including in the development of the FAAH and MAGL inhibitors mentioned previously. nih.gov

Interactive Data Tables

Table 1: Chemical Identifiers for Piperidin-2-ylmethyl N-methylcarbamate and a Related Analogue

This table provides key chemical identifiers for the hydrochloride salt of the title compound and a structurally similar analogue found in public databases.

| Identifier | Piperidin-2-ylmethyl N-methylcarbamate hydrochloride | Benzyl (B1604629) (piperidin-2-ylmethyl)carbamate |

| CAS Number | 1803589-12-9 biosynth.com | 184044-09-5 nih.gov |

| Molecular Formula | C8H17ClN2O2 | C14H20N2O2 nih.gov |

| IUPAC Name | (piperidin-2-yl)methyl N-methylcarbamate;hydrochloride | benzyl N-(piperidin-2-ylmethyl)carbamate nih.gov |

| Synonyms | Not Available | PIPERIDIN-2-YLMETHYL-CARBAMIC ACID BENZYL ESTER nih.gov |

Table 2: Examples of Bioactive Compounds Containing Piperidine or Carbamate Moieties

This table lists examples of well-known drugs and bioactive compounds that contain either a piperidine or a carbamate structure, illustrating the pharmacological importance of these chemical motifs.

| Compound Name | Contained Moiety | Primary Use/Activity |

| Donepezil | Piperidine | Treatment of Alzheimer's disease ijnrd.org |

| Fentanyl | Piperidine | Opioid analgesic researchgate.net |

| Rivastigmine | Carbamate | Treatment of Alzheimer's disease |

| Neostigmine | Carbamate | Treatment of myasthenia gravis |

| Piperine | Piperidine | Natural alkaloid from black pepper acs.org |

| Physostigmine | Carbamate | Cholinesterase inhibitor, historical medical use nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

piperidin-2-ylmethyl N-methylcarbamate |

InChI |

InChI=1S/C8H16N2O2/c1-9-8(11)12-6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11) |

InChI Key |

BCLROQCLESSOJV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OCC1CCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 2 Ylmethyl N Methylcarbamate and Analogues

Stereoselective Synthesis of Piperidin-2-ylmethyl N-methylcarbamate Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure forms of piperidin-2-ylmethyl N-methylcarbamate is of paramount importance. These approaches can be broadly categorized into chiral synthesis, including asymmetric catalysis, and biocatalytic methods.

Chiral Synthesis Approaches and Asymmetric Catalysis

Chiral synthesis of the piperidin-2-ylmethyl moiety frequently commences from the chiral pool, utilizing readily available, enantiomerically pure starting materials such as amino acids. Alternatively, asymmetric catalysis offers a powerful strategy to introduce chirality at the C2 position of the piperidine (B6355638) ring.

Various catalytic systems have been developed for the asymmetric synthesis of chiral piperidines. These include rhodium-catalyzed reductive transamination of pyridinium (B92312) salts and copper-catalyzed intramolecular C-H cyanation of acyclic amines followed by cyclization. googleapis.comnih.gov Another effective method is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be employed to generate 3-substituted tetrahydropyridines that serve as precursors to chiral piperidines. whiterose.ac.uk

A key chiral intermediate for the synthesis of piperidin-2-ylmethyl N-methylcarbamate is enantiopure piperidine-2-methanol. Asymmetric synthesis of this precursor can be achieved through various means, including the use of chiral auxiliaries or catalysts. nih.gov For instance, the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester has been reported as a route to chiral methyl 2-piperidin-2-ylpropanoates, which are related structures. researchgate.net

The following table summarizes selected asymmetric catalytic approaches relevant to the synthesis of the chiral piperidine core.

| Catalytic System | Reaction Type | Precursor | Product | Key Features |

| Rhodium/Chiral Ligand | Reductive Transamination | Pyridinium Salts | Chiral Piperidines | Excellent diastereo- and enantio-selectivities. googleapis.com |

| Copper/Chiral Ligand | Intramolecular C-H Cyanation | Acyclic Amines | Chiral Piperidines | Enables δ C-H functionalization. nih.gov |

| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridines | 3-Substituted Tetrahydropyridines | Broad functional group tolerance. whiterose.ac.uk |

Biocatalytic Transformations and Enzyme-Mediated Desymmetrization

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds. chemicalbook.com Enzymes, with their inherent chirality, can catalyze reactions with high enantio- and regioselectivity under mild conditions.

For the synthesis of chiral piperidine derivatives, chemo-enzymatic methods have been developed. One such approach involves the dearomatization of activated pyridines to afford stereo-defined piperidines. google.com This can be achieved through an amine oxidase/ene imine reductase cascade. google.com Biocatalytic cascades combining carboxylic acid reductases, ω-transaminases, and imine reductases have also been utilized to produce chiral piperidines from keto acids or keto aldehydes. nih.gov

A particularly relevant strategy for obtaining the chiral piperidine-2-methanol precursor is through the enzymatic kinetic resolution of its racemic form. nih.gov Lipases are commonly employed for this purpose, selectively acylating one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov For example, the hydrolysis of an ester group by pig liver esterase has been explored for the resolution of racemic piperidine derivatives. nih.gov

Enzyme-mediated desymmetrization of prochiral starting materials is another elegant biocatalytic strategy. Although specific examples for piperidin-2-ylmethyl N-methylcarbamate are not prevalent, the desymmetrization of prochiral meso-diamines using lipases to form mono-N-carbamate protected precursors demonstrates the potential of this approach in creating chiral carbamate-containing heterocycles. researchgate.net

General Synthetic Routes to the Piperidin-2-ylmethyl Carbamate (B1207046) Scaffold

Carbamate Formation Strategies

The N-methylcarbamate moiety can be introduced through several established synthetic methods. A common and direct approach is the reaction of the primary amine of piperidin-2-ylmethanamine with methyl isocyanate. wikipedia.org Methyl isocyanate is a highly reactive electrophile that readily adds to the nucleophilic amine to form the corresponding N-methylurea linkage. However, due to the high toxicity of methyl isocyanate, alternative, safer carbamoylating agents are often preferred.

N-Methyl carbamoylimidazole has been developed as a practical and safer alternative to methyl isocyanate for carbamoylation reactions. nih.gov It exhibits similar reactivity towards nucleophiles like amines and alcohols to form ureas and carbamates, respectively. nih.gov

Other general methods for carbamate synthesis that could be adapted for this molecule include:

Reaction with Chloroformates: The amine can be reacted with methyl chloroformate in the presence of a base to yield the methyl carbamate.

Use of Mixed Carbonates: Reagents such as p-nitrophenyl chloroformate can be used to form activated carbonates with an alcohol, which then react with the amine to furnish the carbamate. acs.org

Three-Component Coupling: A one-pot synthesis involving the coupling of a primary amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can also be employed. creative-peptides.comresearchgate.net

The following table outlines common reagents for carbamate formation.

| Reagent | Reaction Type | Key Features |

| Methyl Isocyanate | Nucleophilic Addition | Highly reactive, but also highly toxic. wikipedia.org |

| N-Methyl Carbamoylimidazole | Carbamoylation | Safer alternative to methyl isocyanate. nih.gov |

| Methyl Chloroformate | Nucleophilic Acyl Substitution | Common and effective method. |

| Mixed Carbonates (e.g., from p-nitrophenyl chloroformate) | Alkoxycarbonylation | Utilizes activated carbonates for reaction with amines. acs.org |

Piperidine Ring Construction and Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its synthesis and functionalization have been developed. nih.gov The choice of method often depends on the desired substitution pattern and stereochemistry.

A prevalent method for the synthesis of the piperidine core is the hydrogenation of substituted pyridines. nih.gov For instance, 2-(hydroxymethyl)piperidine can be synthesized on an industrial scale via the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. nih.gov

Intramolecular cyclization reactions are also a cornerstone of piperidine synthesis. These can include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones.

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system.

Radical Cyclization: Radical-mediated cyclization of appropriately functionalized acyclic precursors. nih.gov

Functionalization of a pre-existing piperidine ring is another key strategy. This can involve the introduction of substituents at various positions through reactions such as alkylation, acylation, and cross-coupling. news-medical.net For the synthesis of piperidin-2-ylmethyl N-methylcarbamate, a common precursor is piperidine-2-methanol, which can be accessed through the reduction of piperidine-2-carboxylic acid or its esters.

Protecting Group Chemistry in Piperidin-2-ylmethyl N-methylcarbamate Synthesis

In multi-step syntheses of complex molecules like piperidin-2-ylmethyl N-methylcarbamate, the use of protecting groups is often indispensable to mask reactive functional groups and ensure chemoselectivity. jocpr.com The piperidine nitrogen and the hydroxyl group of the hydroxymethyl side chain are the primary sites requiring protection.

Commonly used protecting groups for the piperidine nitrogen are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.comjocpr.com

Boc Group: The Boc group is widely used due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). creative-peptides.com

Cbz Group: The Cbz group is also a robust protecting group and is typically removed by catalytic hydrogenation. jocpr.com

The choice of protecting group is crucial and depends on the reaction conditions to be employed in subsequent steps. For instance, if a hydrogenation step is planned for another part of the molecule, the Cbz group would be unsuitable as a protecting group for the piperidine nitrogen.

The hydroxyl group of the 2-hydroxymethyl side chain may also require protection, for example, as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether, depending on the planned synthetic transformations.

The following table summarizes common protecting groups for the piperidine nitrogen.

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic (e.g., TFA, HCl) creative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) jocpr.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., piperidine in DMF) creative-peptides.com |

The strategic application and orthogonal removal of these protecting groups are key to the successful and efficient synthesis of piperidin-2-ylmethyl N-methylcarbamate and its analogues.

N-Methylcarbamate Protecting Group Considerations

The N-methylcarbamate group is a specific type of carbamate, a functional group widely employed to protect amines in multi-step organic synthesis. chem-station.com Carbamates are valued because they effectively decrease the nucleophilicity and basicity of the amine nitrogen, are stable under a variety of reaction conditions, and can be installed and removed with relative ease. masterorganicchemistry.comyoutube.com

The stability of the carbamate group is a key consideration. Unlike amides, carbamates exhibit greater stability against proteolytic enzymes. nih.gov Their chemical stability can be modulated by the substituents on both the nitrogen and oxygen atoms. The N-methylcarbamate moiety, when part of a structure like piperidin-2-ylmethyl N-methylcarbamate, serves to protect the secondary amine of the piperidine ring.

Installation and Cleavage:

Carbamates are typically synthesized by reacting an amine with a chloroformate or by other methods not involving isocyanates. nih.gov The removal of the carbamate protecting group is crucial and various methods exist depending on the specific carbamate structure. Common carbamates like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) have well-established deprotection protocols using acid, hydrogenolysis, or base, respectively. masterorganicchemistry.com For simple methyl carbamates, cleavage can be achieved under harsh conditions, for instance, using strong nucleophiles that proceed via nucleophilic acyl substitution. youtube.com A more recent protocol has been developed for the nucleophilic deprotection of carbamates like Cbz, Alloc, and methyl carbamate using 2-mercaptoethanol (B42355) and potassium phosphate, which offers an alternative to standard reductive or acidic methods. acs.org

Table 1: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|

| tert-butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) |

| benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |

| allyloxycarbonyl | Alloc | Pd(0) catalyst |

| methylcarbamate | - | Strong nucleophiles; specific basic conditions |

Application of Fmoc-Strategy in Related Peptide Syntheses

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). scielo.org.mx In this methodology, the alpha-amino group of amino acids is protected by the base-labile Fmoc group. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

A critical step in each cycle of peptide elongation is the removal of the Fmoc group to liberate a free amine for the next coupling reaction. This is typically accomplished by treating the resin-bound peptide with a solution of a secondary amine base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). scielo.org.mx

Mechanism of Fmoc Removal:

The deprotection mechanism involves a β-elimination reaction. unibo.it The piperidine acts as a base, abstracting the acidic proton from the C9 position of the fluorenyl ring system. This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then eliminates, releasing the free amine of the peptide and dibenzofulvene (DBF). unibo.it The piperidine also acts as a nucleophile to trap the liberated DBF, forming a stable dibenzofulvene-piperidine adduct. This scavenging action is crucial to prevent DBF from reacting with the newly deprotected amine or causing other side reactions. scielo.org.mx

Challenges and Alternatives:

While effective, the use of piperidine can sometimes lead to side reactions, such as the formation of aspartimide derivatives when aspartic acid is present in the peptide sequence. unibo.itdelivertherapeutics.com This has prompted research into alternative bases or modified deprotection cocktails. For instance, adding formic acid to the piperidine solution can help minimize aspartimide formation. delivertherapeutics.com Other bases have been investigated as replacements for piperidine, including 4-methylpiperidine, which has shown similar efficiency, and 3-(diethylamino)propylamine (B94944) (DEAPA), which has been identified as a greener alternative that can also reduce side product formation. scielo.org.mxrsc.org

Table 2: Bases for Fmoc Group Removal in SPPS

| Base | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF, NMP | Standard reagent, effective DBF scavenger. scielo.org.mx |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar efficiency to piperidine. scielo.org.mxresearchgate.net |

| Piperazine (B1678402) | 6% (max solubility) | DMF, NMP | Secondary amine, efficient Fmoc removal. researchgate.net |

| 3-(diethylamino)propylamine | 10% | NOP | Greener alternative, minimizes side reactions. unibo.itrsc.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | 2% | DMF | Strong, non-nucleophilic base. |

Solid-Phase Synthesis Applications for Piperidin-2-ylmethyl N-methylcarbamate Derivatives

Solid-phase synthesis offers a powerful platform for the construction of complex molecules and combinatorial libraries, including derivatives of piperidine-containing scaffolds. While a direct solid-phase synthesis of piperidin-2-ylmethyl N-methylcarbamate is not prominently documented, the principles of SPPS can be adapted for its derivatives.

A potential strategy could involve anchoring a suitable piperidine precursor, such as piperidine-2-carboxylic acid, to a solid support like a Merrifield or Rink Amide resin. nih.gov The synthesis could proceed as follows:

Immobilization: The protected piperidine-2-carboxylic acid is attached to the resin via its carboxyl group.

Deprotection and Modification: The protecting group on the piperidine nitrogen is removed. The exposed secondary amine can then be subjected to various reactions to build the desired sidechain or introduce diversity.

Sidechain Elongation: To create the 'ylmethyl N-methylcarbamate' moiety, the resin-bound piperidine-2-carboxylate could be reduced to the corresponding alcohol. This hydroxyl group could then be activated and reacted with methylamine (B109427), followed by carbamoylation.

Cleavage: Once the synthesis is complete, the final compound is cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid (TFA), depending on the type of linker used. nih.gov

This approach allows for the purification of the product by simple filtration and washing of the resin at each step, avoiding tedious workups. It also enables the parallel synthesis of a library of derivatives by using different reagents in the modification steps. For example, by using various amines in step 3, a range of N-substituted carbamate derivatives could be generated efficiently. The successful solid-phase synthesis of N-heteroaryl substituted amino acid derivatives demonstrates the feasibility of such strategies for complex building blocks. nih.gov

Structure Activity Relationship Sar Studies of Piperidin 2 Ylmethyl N Methylcarbamate Derivatives

Impact of N-Methylcarbamate Substituent Modifications on Biological Activity

The biological activity of piperidine (B6355638) carbamates can be profoundly influenced by modifications to the substituents on the carbamate (B1207046) nitrogen and the ester oxygen. These changes can alter the molecule's steric and electronic properties, affecting its ability to bind to target enzymes. Research into various classes of piperidine carbamates, such as those targeting fatty acid amide hydrolase (FAAH), reveals critical insights into these relationships. rsc.orgnih.gov

Similarly, in another series of piperidine carbamates designed as endocannabinoid hydrolase inhibitors, modifications at the 4-position of the piperidine ring were used to tune the inhibitory profile. Attaching a bisarylcarbinol group resulted in a selective inhibitor for monoacylglycerol lipase (B570770) (MAGL), whereas substituting it with a 3-aryloxybenzyl moiety created a dual inhibitor of both MAGL and FAAH. nih.gov The steric bulk of substituents is also a critical factor; both larger and smaller groups compared to an optimal substitution pattern were found to reduce potency, underscoring the importance of a precise fit within the enzyme's active site. nih.gov

The following table illustrates the impact of structural modifications on the FAAH inhibitory activity of a series of phenyl 4-[(5-fluoroindol-1-yl)alkyl]piperidine-1-carboxylates.

Table 1: SAR of Piperidine Carbamate Analogues as FAAH Inhibitors

| Compound | Alkyl Spacer (n) | R | IC₅₀ (nM) for FAAH |

|---|---|---|---|

| 1 | 1 | H | 120 |

| 2 | 2 | H | 13 |

| 3 | 3 | H | 31 |

| 4 | 2 | 4-F | 16 |

| 5 | 2 | 6-F | 22 |

| 6 | 2 | 7-F | 18 |

| 7 | 2 | 5-Cl | 55 |

| 8 | 2 | 5-CH₃ | 130 |

Data compiled from studies on FAAH inhibitors. nih.gov

The data clearly show that an ethyl spacer (n=2) between the piperidine and indole (B1671886) rings is optimal for activity (Compound 2). Furthermore, introducing a fluorine atom at various positions of the indole ring (Compounds 4-6) maintains high potency, while larger or more electron-donating groups like chloro (Compound 7) or methyl (Compound 8) are detrimental to the inhibitory activity. nih.gov

Stereochemical Influence on Pharmacological Profiles (e.g., (2S)- vs. (2R)-Piperidin-2-ylmethyl N-methylcarbamate)

Stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic profiles. nih.gov For piperidin-2-ylmethyl N-methylcarbamate, the chiral center is at the C2 position of the piperidine ring. The spatial orientation of the methylcarbamate group—either in the (S) or (R) configuration—dictates how the molecule interacts with the chiral environment of a biological target, such as an enzyme's active site.

While specific comparative data for the (2S) and (2R) enantiomers of piperidin-2-ylmethyl N-methylcarbamate are not detailed in the reviewed literature, the profound influence of stereochemistry is well-documented in closely related piperidine derivatives. For example, in a study of a novel muscarinic receptor antagonist, the different stereoisomers displayed vastly different binding affinities and selectivities for muscarinic receptor subtypes. The compound, which features (2R) and (1R) chiral centers, showed high selectivity for M3 over M2 receptors, a property attributed to its specific stereochemical configuration. nih.gov

Another potent analgesic agent, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which has three chiral centers, demonstrates extreme stereodifferences in activity. The most potent isomer was found to be over 13,000 times more potent than morphine, while its corresponding antipode was among the least potent of the eight isomers synthesized. nih.gov This dramatic difference underscores that only a specific three-dimensional arrangement of substituents on the piperidine ring allows for optimal interaction with the opioid receptor.

The principle holds that the (2S) and (2R) enantiomers of piperidin-2-ylmethyl N-methylcarbamate would interact differently with their target. One enantiomer will position the N-methylcarbamate group and the piperidine ring in a conformation that achieves a more favorable binding energy with the active site, leading to higher potency. The other enantiomer, being a mirror image, may not be able to achieve the same key interactions, resulting in weaker binding and lower biological activity.

Table 2: Illustrative Example of Stereochemical Influence on Receptor Binding

| Compound / Isomer | Target | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| Compound A (2R, 1R) | Muscarinic M1 | 1.5 | High (540-fold vs M2) |

| Compound A (2R, 1R) | Muscarinic M2 | 540 | - |

| Compound A (2R, 1R) | Muscarinic M3 | 2.8 | High (vs M2) |

| Isomer 1a (3R,4S,2'R) | μ-Opioid Receptor | High Affinity | μ-Selective |

| Isomer 1d (Antipode) | μ-Opioid Receptor | Low Affinity | Weak μ-Antagonist |

Data adapted from studies on muscarinic antagonists and opioid analgesics to illustrate the principle of stereoselectivity. nih.govnih.gov

Structural Elucidation of Active Conformations

Understanding the three-dimensional structure, or conformation, that a molecule adopts when it binds to its biological target is fundamental for rational drug design. For piperidin-2-ylmethyl carbamate derivatives, computational methods such as molecular dynamics (MD) simulations and molecular docking are invaluable tools for elucidating these active conformations. researchgate.net

These studies reveal that the flexible piperidine ring typically adopts a stable, low-energy chair conformation within the binding pocket of an enzyme. The specific orientation of the substituents on this ring is critical. For covalent inhibitors of FAAH, computational analysis has shown that the enzyme's active site induces a specific distortion of the amide or carbamate bond of the piperidine-based inhibitor. This distortion facilitates the covalent modification of a catalytic serine residue in the enzyme, which is the mechanism of inhibition. nih.gov

Molecular dynamics simulations of piperidine derivatives bound to the σ1 receptor have demonstrated that specific interactions between the piperidine nitrogen and its substituents with lipophilic amino acid residues (such as Leucine, Threonine, and Tyrosine) in the binding pocket are responsible for high-affinity binding. researchgate.net The active conformation is one that maximizes these favorable hydrophobic and hydrogen-bonding interactions. The N-methylcarbamate group of piperidin-2-ylmethyl N-methylcarbamate would be positioned to act as a hydrogen bond donor or acceptor, while the piperidine ring itself engages in van der Waals interactions within the active site.

Rational Design and Synthesis of Piperidin-2-ylmethyl Carbamate Analogues

The development of novel piperidin-2-ylmethyl carbamate analogues often follows a rational design approach, leveraging structural information from known inhibitors or the target enzyme's active site. nih.gov This process involves identifying key pharmacophoric elements and modifying the lead structure to enhance potency, selectivity, or metabolic stability.

One successful strategy involved designing hybrid inhibitors that combined features from different known ligands. For example, a new class of serine protease inhibitors was developed by replacing the P3 and P4 amino acid residues of a known tetrapeptide inhibitor with a non-peptide piperidine carbamate moiety. nih.gov This design was intended to allow the piperidine group to span the S3-S4 binding pockets of the target proteases, leading to potent new inhibitors with less peptide character. nih.gov

The synthesis of these rationally designed analogues involves versatile and well-established chemical methods. A common route to piperidin-2-ylmethyl carbamates starts with a suitable piperidine-2-methanol derivative. The carbamate functionality is then introduced by reacting the alcohol with an appropriate reagent. acs.org

A general synthetic scheme can be described as follows:

Formation of an Activated Carbonate: A key intermediate, such as p-nitrophenyl chloroformate, is reacted with piperidin-2-methanol. This reaction forms an activated mixed carbonate.

Carbamate Formation: The activated carbonate is then reacted with methylamine (B109427). The methylamine displaces the p-nitrophenoxy group to yield the final N-methylcarbamate product. acs.org

Analogues are synthesized by varying the starting materials. Using different substituted piperidine-2-methanols or different amines in the final step allows for the creation of a library of related compounds for SAR studies. nih.govnih.gov

Computational Chemistry and Molecular Modeling of Piperidin 2 Ylmethyl N Methylcarbamate

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level.

In the context of piperidin-2-ylmethyl N-methylcarbamate, docking simulations would be employed to screen the compound against a library of known protein structures, particularly enzymes that are known to interact with carbamates or piperidine-containing molecules, such as serine hydrolases or acetylcholinesterase. nih.gov The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity.

The results of such simulations typically include a docking score, which ranks the potential poses of the ligand in the protein's active site. Lower scores generally indicate more favorable binding energy. Furthermore, the analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the nitrogen and oxygen atoms in the carbamate (B1207046) group and the nitrogen in the piperidine (B6355638) ring are potential hydrogen bond donors or acceptors that could anchor the molecule within a target's active site. dovepress.com

Table 1: Illustrative Molecular Docking Results for Piperidin-2-ylmethyl N-methylcarbamate Against Potential Enzyme Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

| Fatty Acid Amide Hydrolase (FAAH) | 3PPM | -8.5 | Ser241, Ser217, Tyr330 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase (AChE) | 4EY7 | -7.9 | Ser203, Trp86, Tyr337 | Hydrogen Bond, π-Alkyl |

| Monoacylglycerol Lipase (B570770) (MAGL) | 3PE6 | -8.2 | Ser122, Gly121, Met183 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov These methods are used to determine properties that govern the reactivity and stability of piperidin-2-ylmethyl N-methylcarbamate.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. ekb.eg A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg For piperidin-2-ylmethyl N-methylcarbamate, quantum calculations could precisely determine these energy levels, offering insights into its stability and potential reaction pathways. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of Piperidin-2-ylmethyl N-methylcarbamate (DFT/B3LYP)

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.85 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| E_LUMO | -0.95 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.90 | Indicates high kinetic stability and low chemical reactivity. |

Note: The data in this table is hypothetical, based on typical values for similar organic molecules, and illustrates the output of quantum chemical calculations.

Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. bhu.ac.in It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For piperidin-2-ylmethyl N-methylcarbamate, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the hydrogen atoms, particularly the one attached to the piperidine nitrogen (N-H), would exhibit a positive potential (blue), making them potential sites for hydrogen bonding. bhu.ac.in

Ligand-Based and Structure-Based Drug Design Methodologies

The piperidine ring is considered a "privileged structure" in medicinal chemistry, as it is a common scaffold in many bioactive compounds. nih.gov Both ligand-based and structure-based design methodologies can be applied to piperidin-2-ylmethyl N-methylcarbamate to explore its therapeutic potential.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active against a specific target to create a pharmacophore model. This model defines the essential steric and electronic features required for bioactivity. If other piperidine carbamates show activity against a particular target, such as MAGL or FAAH, the structure of piperidin-2-ylmethyl N-methylcarbamate could be compared to this pharmacophore to predict its potential activity. nih.gov

Structure-Based Drug Design: When the structure of the target protein is known, structure-based drug design can be employed. This methodology uses the insights gained from molecular docking (Section 5.1) to rationally modify the ligand to improve its binding affinity and selectivity. For example, if docking reveals an unoccupied hydrophobic pocket near the piperidine ring, the structure could be modified by adding a lipophilic group to achieve a better fit and stronger binding. The carbamate functionality itself is often used as a stable surrogate for a peptide bond in drug design, enhancing metabolic stability. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations introduce temperature and motion, allowing the study of the system's behavior over time.

Conformational Analysis: Piperidin-2-ylmethyl N-methylcarbamate possesses significant conformational flexibility in its piperidine ring (which can adopt chair, boat, and twist-boat conformations) and around the rotatable bonds of the N-methylcarbamate side chain. MD simulations can be performed on the isolated molecule in a simulated solvent to explore its conformational landscape and identify the most stable, low-energy conformations that are likely to be biologically relevant. nih.gov Understanding the preferred shape of the molecule in solution is crucial for interpreting its binding modes.

Binding Stability: Following molecular docking, MD simulations of the ligand-protein complex are essential to validate the predicted binding pose and assess its stability. nih.gov By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are calculated to quantify its movement. A stable, low RMSD value over the course of the simulation suggests a stable and persistent binding interaction, adding confidence to the docking results. researchgate.net

Table 3: Illustrative Molecular Dynamics Simulation Parameters for Ligand Stability Analysis

| Simulation Parameter | Value/Result | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| System | Ligand-Protein Complex in Water Box | Mimics physiological conditions. |

| Ligand RMSD (vs. initial pose) | < 2.0 Å | A low and stable RMSD indicates the ligand maintains its binding pose. |

| Key Hydrogen Bonds | Maintained > 85% of simulation time | Indicates the persistence of critical interactions stabilizing the complex. |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions for Piperidin 2 Ylmethyl N Methylcarbamate

Development of Novel Therapeutic Agents based on the Piperidin-2-ylmethyl Carbamate (B1207046) Scaffold

The piperidin-2-ylmethyl carbamate scaffold represents a versatile template for the design of new therapeutic agents. The piperidine (B6355638) ring is a common feature in many FDA-approved drugs and is known to interact with a wide range of biological targets. encyclopedia.pub Carbamate derivatives are also prevalent in medicine, valued for their chemical stability and ability to act as bioisosteres of amide bonds, which can improve pharmacokinetic properties. nih.govuconn.eduacs.org

Future research could focus on synthesizing and screening a library of analogues of piperidin-2-ylmethyl N-methylcarbamate to explore their therapeutic potential across various disease areas. Modifications could be made to both the piperidine ring and the carbamate group to modulate activity and selectivity. For instance, substitution on the piperidine nitrogen or at other positions on the ring could significantly influence target binding. Similarly, altering the N-methyl group on the carbamate could affect potency and metabolic stability.

Table 1: Potential Therapeutic Areas for Piperidin-2-ylmethyl Carbamate Derivatives

| Therapeutic Area | Rationale | Potential Targets |

|---|---|---|

| Neurodegenerative Diseases | Piperidine and carbamate moieties are found in many CNS-active drugs, including cholinesterase inhibitors used in Alzheimer's disease. encyclopedia.pub | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine oxidase (MAO) |

| Oncology | The piperidine scaffold is present in numerous anticancer agents. | Kinases, Histone Deacetylases (HDACs), Proteases |

| Infectious Diseases | Piperidine derivatives have shown potential as antimicrobial and antiviral agents. nih.gov | Bacterial or viral enzymes, Host-pathogen interaction proteins |

| Pain and Inflammation | Many analgesic and anti-inflammatory drugs incorporate piperidine structures. | Opioid receptors, Cyclooxygenase (COX) enzymes, Ion channels |

Detailed structure-activity relationship (SAR) studies would be crucial in this phase to identify key structural features responsible for any observed biological activity. Initial in vitro screening against a panel of common drug targets could help to identify promising lead compounds for further optimization.

Integration into Polypharmacology and Multi-Target Drug Design Strategies

The traditional "one drug, one target" paradigm is increasingly being supplemented by polypharmacology, the design of single molecules that can modulate multiple targets. dovepress.com This approach can be particularly beneficial for complex multifactorial diseases like cancer and neurodegenerative disorders. The piperidin-2-ylmethyl N-methylcarbamate scaffold is well-suited for such multi-target drug design strategies.

The piperidine moiety can be tailored to interact with one target, while the N-methylcarbamate portion could be designed to engage with another. For example, in the context of Alzheimer's disease, a single molecule could be engineered to inhibit both acetylcholinesterase (via the carbamate group, a known mechanism for some AChE inhibitors) and another relevant target, such as beta-secretase 1 (BACE1) or monoamine oxidase (MAO), through interactions with the piperidine ring and its substituents.

Table 2: Hypothetical Multi-Target Profiles for Piperidin-2-ylmethyl Carbamate Analogs

| Compound Analogue | Target 1 | Target 2 | Therapeutic Rationale |

|---|---|---|---|

| PMC-AD-01 | Acetylcholinesterase (AChE) | Monoamine Oxidase B (MAO-B) | Symptomatic relief and potential disease-modifying effects in Alzheimer's disease. |

| PMC-ONC-01 | Tyrosine Kinase | Histone Deacetylase (HDAC) | Synergistic anticancer activity by targeting both signaling pathways and epigenetic mechanisms. |

| PMC-PAIN-01 | Mu-opioid Receptor | Nav1.7 Sodium Channel | Dual-action analgesia with potentially reduced side effects compared to single-target opioids. |

Future research in this area would involve computational modeling to predict the binding of piperidin-2-ylmethyl N-methylcarbamate derivatives to multiple targets, followed by the synthesis and experimental validation of these predictions. The development of such multi-target ligands could lead to more effective and safer medicines.

Potential Applications in Chemical Biology and Probe Development

Beyond its potential as a therapeutic agent, piperidin-2-ylmethyl N-methylcarbamate and its derivatives could be valuable tools in chemical biology. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the scaffold, it can be converted into a chemical probe. These probes could be used to identify and study the biological targets of this class of compounds.

For example, a biotinylated version of a biologically active piperidin-2-ylmethyl carbamate derivative could be used in affinity chromatography experiments to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide valuable insights into the compound's mechanism of action.

Table 3: Examples of Chemical Probes Derived from the Piperidin-2-ylmethyl Carbamate Scaffold

| Probe Type | Reporter Tag | Potential Application |

|---|---|---|

| Affinity Probe | Biotin | Target identification and validation through pull-down assays. |

| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of target localization within cells and tissues using microscopy. |

| Photoaffinity Probe | Benzophenone, Aryl azide (B81097) | Covalent labeling of target proteins upon UV irradiation for more robust target identification. |

The development of such chemical probes would not only advance our understanding of the pharmacology of piperidin-2-ylmethyl carbamates but also provide new tools for studying the broader biological systems with which they interact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.